Product packaging for Methyl 3-hydroxyhexanoate(Cat. No.:CAS No. 21188-58-9)

Methyl 3-hydroxyhexanoate

Cat. No.: B142731
CAS No.: 21188-58-9
M. Wt: 146.18 g/mol
InChI Key: ACCRBMDJCPPJDX-UHFFFAOYSA-N
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Description

Contextualization within Hydroxy Fatty Acid Esters Research

Hydroxy fatty acid esters are a broad class of organic molecules characterized by a fatty acid backbone containing at least one hydroxyl group and an ester functional group. Methyl 3-hydroxyhexanoate (B1247844) is specifically a β-hydroxy fatty acid methyl ester, meaning the hydroxyl group is located on the third carbon (the beta position) relative to the ester's carbonyl group. hmdb.ca This structural feature is central to its chemical reactivity and biological function.

Research into hydroxy fatty acid esters is largely driven by their role as building blocks for polyhydroxyalkanoates (PHAs). google.com PHAs are biodegradable and biocompatible polyesters produced by various microorganisms as a form of energy storage. researchgate.netgoogle.com They are considered a promising alternative to conventional petroleum-based plastics. researchgate.net

Within this context, Methyl 3-hydroxyhexanoate is the monomer precursor to the 3-hydroxyhexanoate (3HHx) unit in PHA copolymers. mdpi.com Specifically, it is a key component in the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a copolymer that has attracted significant commercial interest. researchgate.netmdpi.com The incorporation of 3HHx monomers into the poly(3-hydroxybutyrate) (P3HB) polymer chain dramatically alters the material's properties, reducing its crystallinity and stiffness, and increasing its flexibility and toughness. mdpi.comasm.org This makes P(3HB-co-3HHx) a more versatile and processable bioplastic, with properties that can be tailored to resemble those of commodity plastics like low-density polyethylene (B3416737) (LDPE) and polypropylene (B1209903) (PP). researchgate.net

Evolution of Research Perspectives on this compound

The scientific perspective on this compound has evolved considerably over time, moving from its initial characterization as a natural flavor compound to its current status as a key monomer in advanced biomaterials.

Early Research: A Natural Flavor and Fragrance Compound Initial interest in this compound was linked to food chemistry and flavor science. It was identified as a volatile component responsible for the characteristic aroma of various fruits, including pineapple (Ananas comosus), papaya (Carica papaya), and certain blood oranges. caymanchem.comthegoodscentscompany.comhmdb.canih.gov This led to its use as a flavoring and fragrance agent in the food and cosmetics industries, valued for its sweet, fruity, and pineapple-like notes. cymitquimica.comsigmaaldrich.comnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and found no safety concerns at the intake levels when used as a flavoring agent. nih.gov

Mid-to-Late 20th Century: Emergence as a Biopolymer Monomer With the rise of biotechnology and the search for sustainable materials, research shifted towards the biological production and polymerization of hydroxyalkanoates. The discovery that microorganisms could produce copolymers of PHAs opened a new chapter for this compound. researchgate.net Research began to focus on the biosynthesis of P(3HB-co-3HHx) and how the inclusion of the 3HHx monomer, derived from precursors like this compound, could enhance the properties of PHAs. researchgate.netmdpi.com Studies investigated various bacterial strains, such as Cupriavidus necator (formerly Ralstonia eutropha) and Aeromonas hydrophila, for their ability to produce these copolymers from different carbon sources, including plant oils. researchgate.netmdpi.comasm.org

21st Century: Advanced Applications and Synthesis Current research is multifaceted, exploring advanced synthesis methods, detailed characterization, and new applications. Key areas of modern research include:

Metabolic Engineering: Scientists are engineering microorganisms to improve the yield and control the composition of P(3HB-co-3HHx) polymers. asm.org This involves modifying metabolic pathways to efficiently convert substrates into the desired 3HHx monomers. asm.org

Enzymatic Synthesis: There is growing interest in the use of isolated enzymes for the stereospecific synthesis of chiral hydroxy fatty acid esters. For instance, research on alcohol dehydrogenases has focused on modifying these enzymes through directed evolution to improve their activity and selectivity towards medium-chain methyl 3-hydroxyalkanoates, including this compound. nih.gov

Polymer Science: Detailed studies are being conducted on the physical and thermal properties of P(3HB-co-3HHx) copolymers with varying 3HHx content. mdpi.comresearchgate.net Research has shown that the molar fraction of the 3HHx comonomer significantly influences the lamellar structure, crystallinity, and mechanical properties of the resulting polymer films. researchgate.net

Combustion Science: More recently, the combustion kinetics of this compound have been studied to understand the effect of the β-hydroxyl group on ester reactivity. researchgate.net This line of inquiry is relevant to its potential use as a biofuel or fuel additive, positioning it within the broader research on next-generation renewable fuels. google.comresearchgate.net

Table 2: Evolution of Research Focus on this compound

Era Primary Research Focus Key Findings/Applications
Early Discovery Food Chemistry, Flavor Science Identification in fruits (pineapple, papaya); Use as a flavor and fragrance agent. caymanchem.comthegoodscentscompany.comnih.gov
Mid-to-Late 20th Century Biotechnology, Polymer Chemistry Role as a monomer for polyhydroxyalkanoates (PHAs). researchgate.netgoogle.com
21st Century Metabolic Engineering, Enzymology, Advanced Materials Science, Combustion Science Engineered biosynthesis of P(3HB-co-3HHx); Enzymatic synthesis of chiral forms; Detailed characterization of polymer properties; Investigation as a potential biofuel component. asm.orgnih.govresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B142731 Methyl 3-hydroxyhexanoate CAS No. 21188-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxyhexanoate
Source PubChem
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InChI

InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCRBMDJCPPJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864980
Record name Hexanoic acid, 3-hydroxy-, methyl ester
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Molecular Weight

146.18 g/mol
Source PubChem
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Physical Description

colourless to pale yellow liquid
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220.00 to 221.00 °C. @ 760.00 mm Hg
Record name Methyl (±)-3-hydroxyhexanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water and fat
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-1.010
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

21188-58-9
Record name Methyl 3-hydroxyhexanoate
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Record name Methyl 3-hydroxyhexanoate
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Record name Hexanoic acid, 3-hydroxy-, methyl ester
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Record name Hexanoic acid, 3-hydroxy-, methyl ester
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Record name Methyl 3-hydroxyhexanoate
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Record name METHYL 3-HYDROXYHEXANOATE
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Record name Methyl (±)-3-hydroxyhexanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for Methyl 3 Hydroxyhexanoate

Chemosynthetic Approaches

Traditional organic chemistry provides a robust foundation for the synthesis of Methyl 3-hydroxyhexanoate (B1247844), with modern advancements focusing on improving efficiency, yield, and stereochemical control.

The most direct chemosynthetic route to Methyl 3-hydroxyhexanoate is the esterification of 3-hydroxyhexanoic acid with methanol (B129727). ontosight.ai This reaction is typically facilitated by an acid catalyst to achieve viable conversion rates. ontosight.ai Beyond simple esterification, the Reformatsky reaction offers a high-yield alternative. This method involves the reaction of an α-halo ester with an aldehyde in the presence of a metal, such as zinc. Research has demonstrated the synthesis of this compound from butanal and methyl bromoacetate (B1195939) using this reaction, achieving yields as high as 90%. thieme-connect.comthieme-connect.com

Another significant approach involves the chemical modification of microbially produced polymers. Polyhydroxyalkanoates (PHAs), which are polyesters synthesized by bacteria, can be harvested and subsequently hydrolyzed. An efficient method involves the acid methanolysis of these polymers to produce a mixture of 3-hydroxyalkanoic acid methyl esters. nih.gov This hybrid approach, combining microbial synthesis with chemical conversion, allows for the production of the methyl ester from a renewable feedstock. nih.gov

Table 1: Comparison of Chemosynthetic Methods for this compound

Synthetic Method Starting Materials Catalyst/Reagent Yield Reference
Esterification 3-Hydroxyhexanoic acid, Methanol Acid Catalyst Not specified ontosight.ai
Reformatsky Reaction Butanal, Methyl bromoacetate Zinc 90% thieme-connect.comthieme-connect.com
Acid Methanolysis Poly(hydroxyalkanoate) copolymer Sulfuric Acid in Methanol Not specified nih.gov

Achieving high stereochemical purity is critical for many applications of this compound. Modern asymmetric synthesis provides powerful tools to this end. One notable method is the amide-directed catalytic asymmetric hydroboration. In this approach, (E)-3-hexenoic acid phenylamide undergoes rhodium-catalyzed hydroboration, followed by oxidation, to produce (S)-3-hydroxyhexanoic acid phenylamide with an impressive 99% enantiomeric excess (ee). acs.org This intermediate can then be converted to the desired (S)-methyl 3-hydroxyhexanoate. acs.org

The synthesis of specific stereoisomers is often paramount. For instance, (S)-2-pentyl (R)-3-hydroxyhexanoate has been synthesized with high optical purity (>99% ee, >99% de) in a three-step chemoenzymatic process starting from methyl 3-oxohexanoate. researchgate.net This highlights how combining chemical and enzymatic steps can provide access to highly pure, complex chiral molecules. researchgate.net

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of isolated enzymes or whole-cell systems can provide access to enantiomerically pure compounds under mild reaction conditions.

Enzymes, particularly lipases, are widely used to catalyze esterification and transesterification reactions with high selectivity. A novel green process has been developed for the production of 3-hydroxyalkanoate methyl esters (3HAMEs), including this compound, through the lipase-catalyzed transesterification of microbially produced polyhydroxyalkanoates (PHAs). researchgate.net In this process, the PHA polymer serves as the substrate, and methanol acts as the acyl acceptor. Optimal conditions using a lipase (B570770) catalyst have been shown to achieve a methyl ester content of 96.5%. researchgate.net This method avoids the use of harsh acid catalysts and simplifies product purification. researchgate.net

The choice of enzyme is crucial. Lipases such as those from Candida antarctica (CALB) and Rhizomucor miehei are known to be effective for such transformations. nsf.govnih.gov Research into lipase-catalyzed esterification in aqueous micellar media has shown that these reactions can be highly selective for specific types of alcohols, further demonstrating the precision of enzymatic catalysis. nsf.gov

Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the stereoselective oxidation of alcohols and the reduction of ketones. However, wild-type enzymes often exhibit limited activity or selectivity towards non-natural substrates like this compound. Protein engineering has been instrumental in overcoming these limitations.

Significant research has focused on engineering the alcohol dehydrogenase from Candida parapsilosis (cpADH5). Through directed evolution techniques like iterative and simultaneous multi-site saturation mutagenesis, variants of cpADH5 have been created with vastly improved performance. bohrium.com For example, screening of mutant libraries has yielded variants with up to a 108-fold improvement in initial activity for the oxidation of this compound compared to the wild-type enzyme. bohrium.comresearchgate.net Specific mutations, such as W286A, have been shown to increase the enzyme's maximum reaction rate (Vmax) by 5.5-fold while decreasing the Michaelis constant (Km) by 9.6-fold, indicating both faster conversion and higher affinity for the substrate. nih.govresearchgate.net

Table 2: Performance of Engineered cpADH5 Variants toward this compound

cpADH5 Variant Engineering Strategy Improvement in Initial Activity Kinetic Parameter Change (W286A) Reference
YE_M1_2 (P450) / cpADH5 Whole-cell cascade 1.5-fold increase in product Not Applicable nih.gov
W286A Site-saturation mutagenesis 82-fold Vmax: +5.5x, Km: -9.6x researchgate.netnih.gov
C57V/W286S Simultaneous saturation 108-fold Not specified bohrium.comresearchgate.net

These engineered enzymes are often used in whole-cell biocatalyst systems. For instance, a whole-cell catalyst was constructed by co-expressing an engineered cytochrome P450 BM3 variant and an engineered cpADH5 in E. coli. nih.gov This system was capable of producing this compound from methyl hexanoate (B1226103), demonstrating a multi-step enzymatic cascade within a single microbial host. nih.gov

Microbial Biosynthesis and Fermentation Strategies

The most integrated approach for producing this compound and its precursor, 3-hydroxyhexanoic acid, is through direct microbial fermentation. This strategy leverages the metabolic pathways of microorganisms, which can be extensively engineered to channel carbon from simple feedstocks into the desired product.

The primary route for microbial production involves the synthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. nih.gov Numerous bacteria, most notably Cupriavidus necator (formerly Ralstonia eutropha), have been engineered for this purpose. nih.govacs.org The general strategy involves introducing or enhancing a metabolic pathway that converts intermediates from fatty acid degradation or central carbon metabolism into (R)-3-hydroxyhexanoyl-CoA, a direct precursor for polymerization. scispace.com Key enzymes in these engineered pathways include PHA synthase (PhaC), (R)-enol-CoA hydratase (PhaJ), and crotonyl-CoA carboxylase/reductase (Ccr). acs.orgmdpi.com

These engineered strains can produce the P(3HB-co-3HHx) copolymer from a variety of carbon sources, including plant oils, fatty acids, fructose (B13574), and even CO2. nih.govnih.govmdpi.com The resulting polymer, which contains 3-hydroxyhexanoate monomer units, is then harvested from the cells. As described previously, this polymer can be converted to this compound via acid methanolysis or enzyme-mediated transesterification. nih.govresearchgate.net This two-stage process (fermentation followed by conversion) is a well-established route to enantiomerically pure (R)-3-hydroxyalkanoic acid methyl esters. nih.gov

An alternative strategy aims to secrete the monomer directly, bypassing the need for polymer extraction and hydrolysis. This has been achieved by engineering Pseudomonas putida to overexpress a PHA depolymerase gene (phaZ) along with genes that enhance the fatty acid β-oxidation pathway. nih.gov This engineered strain was able to produce and secrete 3-hydroxyhexanoic acid into the fermentation broth, reaching a titer of 5.8 g/L (for total 3-hydroxyalkanoic acids) in a fed-batch process. nih.gov This secreted acid can then be easily recovered and esterified to yield the final methyl ester product.

Pathways for Microbial Production of 3-Hydroxyhexanoate Units

The microbial synthesis of 3-hydroxyhexanoate (3HHx) units, typically as part of polyhydroxyalkanoate (PHA) copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], involves intricate metabolic pathways, often engineered in bacteria such as Escherichia coli and Ralstonia eutropha. bohrium.comfrontiersin.orgnih.gov These pathways are designed to convert central metabolites or external substrates into the required (R)-3-hydroxyhexanoyl-CoA ((R)-3HHx-CoA) monomer, which is then polymerized.

Several metabolic routes have been developed to produce the C6 monomer (3HHx). One prominent artificial pathway established in R. eutropha and later transferred to E. coli enables the synthesis of P(3HB-co-3HHx) from structurally unrelated sugars. bohrium.comfrontiersin.orgnih.gov This pathway hinges on the conversion of acetyl-CoA into the key intermediate, butyryl-CoA. The generation of butyryl-CoA is driven by a combination of enzymes, notably crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd). bohrium.comnih.gov

Further investigation into these engineered strains has revealed that the subsequent elongation from a C4 intermediate (butyryl-CoA) to a C6 intermediate is followed by the formation of (R)-3HHx-CoA. bohrium.comnih.gov This is not achieved through the direct reduction of 3-oxohexanoyl-CoA but rather via a reverse β-oxidation pathway. bohrium.comnih.gov In this route, (R)-specific hydration of 2-hexenoyl-CoA yields the desired (R)-3HHx-CoA monomer. bohrium.comnih.gov While the reverse β-oxidation pathway's contribution to converting C4 intermediates can be limited, it is crucial for producing the C6 unit. bohrium.com In some engineered E. coli strains, two distinct pathways for (R)-3HHx-CoA formation from 3-oxohexanoyl-CoA have been utilized: a PhaB1-dependent reduction and a FadB-dependent reverse β-oxidation. frontiersin.orgnih.gov Combining these pathways has been shown to enhance the incorporation of the 3HHx monomer. frontiersin.orgnih.gov

The biosynthesis of PHAs containing medium-chain-length (mcl) monomers like 3HHx can also proceed through pathways linked to fatty acid metabolism. scispace.com The fatty acid β-oxidation pathway is a natural route for generating (R)-3-hydroxyacyl-CoA intermediates from fatty acids. scispace.comresearchgate.net Enzymes such as (R)-specific enoyl-CoA hydratase (PhaJ) play a key role in this process by converting enoyl-CoA intermediates derived from fatty acid breakdown into the corresponding (R)-3-hydroxyacyl-CoAs, which are then polymerized by PHA synthase (PhaC). scispace.comresearchgate.net

Table 1: Key Enzymes and Pathways in Microbial 3-Hydroxyhexanoate (3HHx) Synthesis

Pathway Component Enzyme/Process Function Organism(s) Citations
Butyryl-CoA Formation Crotonyl-CoA Carboxylase/Reductase (Ccr) & Ethylmalonyl-CoA Decarboxylase (Emd) Key combination for generating butyryl-CoA from acetyl-CoA. Engineered R. eutropha, E. coli bohrium.com, frontiersin.org, nih.gov
(R)-3HHx-CoA Formation Reverse β-Oxidation (R)-specific hydration of 2-hexenoyl-CoA to form (R)-3HHx-CoA. Engineered E. coli bohrium.com, nih.gov
(R)-3HHx-CoA Formation PhaB1-dependent Reduction Reduction of 3-oxohexanoyl-CoA. Engineered E. coli frontiersin.org, nih.gov
(R)-3HHx-CoA Formation (R)-specific enoyl-CoA hydratase (PhaJ) Hydration of enoyl-CoA intermediates from fatty acid metabolism. Pseudomonas spp. scispace.com
Polymerization PHA Synthase (PhaC) Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA. Aeromonas spp., R. aetherivorans scispace.com, nih.gov

Utilization of Diverse Carbon Sources for Microbial Biosynthesis

The microbial production of 3-hydroxyhexanoate (3HHx) units is achievable from a wide array of carbon sources, ranging from simple sugars to complex lipids. researchgate.net Metabolic engineering has been instrumental in enabling bacteria, which may not naturally produce these copolymers, to utilize structurally unrelated and renewable feedstocks. frontiersin.orgresearchgate.net

Sugars such as glucose and fructose are common carbon sources for engineered strains of Ralstonia eutropha and Escherichia coli. frontiersin.orgresearchgate.net By introducing artificial pathways, these microbes can convert simple sugars into the necessary C6 monomer precursors for P(3HB-co-3HHx) synthesis. frontiersin.orgnih.gov For instance, recombinant E. coli harboring 11 heterologous genes successfully produced a P(3HB-co-3HHx) copolymer containing 14 mol% 3HHx from glucose. bohrium.comnih.gov Similarly, engineered R. eutropha has been shown to effectively produce the copolymer from fructose. researchgate.net

Plant oils and fatty acids are particularly effective feedstocks because their breakdown through the β-oxidation pathway directly supplies the medium-chain-length precursors required for 3HHx synthesis. scispace.comjmb.or.kr Many wild-type bacteria, such as Aeromonas spp., naturally produce P(3HB-co-3HHx) from vegetable oils. frontiersin.orgnih.gov Various oils, including crude palm kernel oil and palm oil, have been successfully used as carbon sources. scispace.comresearchgate.net Recent research has also explored waste oils from sources like soybeans and spent coffee, as well as discarded egg yolk oil, as sustainable and low-cost substrates. jmb.or.kr In one study, using egg yolk oil as the carbon source for Cupriavidus necator, a biomass production of 13.1 g/L was achieved with a copolymer content of 43.7%. jmb.or.kr

Short-chain organic acids have also been investigated. Butyrate (B1204436) (a C4 acid) has been successfully used as the sole carbon source for P(3HB-co-3HHx) production in an engineered strain of R. eutropha. scispace.comnih.gov Although wild-type R. eutropha does not produce P(3HB-co-3HHx) from butyrate, engineered strains with modifications, such as deleting the acetoacetyl-CoA reductase gene (phaB) and replacing the native PHA synthase, can produce a polymer with up to 40 wt% 3HHx monomer from butyrate alone. scispace.comnih.gov

Table 2: Carbon Sources for Microbial Production of 3-Hydroxyhexanoate (3HHx) Units

Carbon Source Microorganism 3HHx Content / Polymer Yield Citations
Sugars
Glucose Recombinant Escherichia coli JM109 14 mol% 3HHx; 41 wt% of dry cell weight bohrium.com, frontiersin.org, nih.gov
Fructose Engineered Ralstonia eutropha High 3HHx composition achieved researchgate.net
Oils & Fatty Acids
Plant Oils Aeromonas spp. (wild type) 5–15 mol% 3HHx is typical frontiersin.org, nih.gov
Crude Palm Kernel Oil Cupriavidus necator mutant 3 mol% 3HHx; 60 wt% PHA content researchgate.net
Palm Oil Engineered R. aetherivorans P(HB-co-HHx) produced scispace.com
Discarded Egg Yolk Oil Cupriavidus necator Re2133/pCB81 43.7% copolymer content; 13.1 g/L biomass jmb.or.kr
Short-Chain Acids
Butyrate Engineered Ralstonia eutropha Up to 40 wt% 3HHx monomer scispace.com, nih.gov

Table of Mentioned Compounds

Compound Name
(R)-3-hydroxyhexanoyl-CoA
2-hexenoyl-CoA
3-hydroxybutyrate (B1226725)
3-hydroxyhexanoate
3-oxohexanoyl-CoA
Acetyl-CoA
Butyrate
Butyryl-CoA
Crotonyl-CoA
Ethylmalonyl-CoA
Fructose
Glucose
This compound

Biosynthetic Pathways and Metabolic Engineering of 3 Hydroxyhexanoate Monomers for Polyhydroxyalkanoates

Elucidation of Native Biosynthetic Pathways for (R)-3-Hydroxyhexanoate Coenzyme A

The native biosynthesis of (R)-3-hydroxyhexanoate-CoA, the direct precursor for 3HHx incorporation into PHA polymers, is primarily linked to the fatty acid β-oxidation pathway. frontiersin.orgfrontiersin.org In bacteria such as Aeromonas caviae, which naturally produce P(3HB-co-3HHx), the C6 monomer (R)-3HHx-CoA is supplied through the action of an (R)-specific enoyl-CoA hydratase (PhaJ). frontiersin.orgnih.gov This enzyme catalyzes the stereospecific hydration of trans-2-enoyl-CoA, an intermediate in the β-oxidation of fatty acids, to (R)-3-hydroxyacyl-CoA. taylorandfrancis.comasm.org

The process begins with the breakdown of longer-chain fatty acids into acyl-CoA, which then enters the β-oxidation cycle. frontiersin.org One of the key intermediates in this cycle is trans-2-hexenoyl-CoA. The enzyme PhaJ specifically converts this intermediate into (R)-3-hydroxyhexanoyl-CoA, which can then be polymerized into PHA by the PHA synthase (PhaC). frontiersin.orgfrontiersin.org This pathway is distinct from the synthesis of the more common short-chain-length monomer, 3-hydroxybutyrate (B1226725) (3HB), which is typically synthesized from acetyl-CoA via the actions of β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB). frontiersin.orgfrontiersin.org

Metabolic Engineering Strategies for Enhanced 3-Hydroxyhexanoate (B1247844) Incorporation

To improve the yield and content of 3HHx in PHAs, various metabolic engineering strategies have been developed. These strategies primarily focus on manipulating the β-oxidation pathway, engineering the PHA synthase enzyme for better specificity, and leveraging the role of enoyl-CoA hydratases.

The β-oxidation pathway is a critical source of precursors for 3HHx synthesis. tandfonline.com Genetic modifications to this pathway can significantly enhance the supply of these precursors. One effective strategy is the deletion or modification of genes involved in the later stages of β-oxidation. For instance, deleting the fadB gene, which encodes a multifunctional enzyme with (S)-specific enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities, can lead to an increased supply of medium-chain-length 2-enoyl-CoAs. nih.gov This, in turn, provides more substrate for (R)-specific enoyl-CoA hydratases to produce (R)-3HHx-CoA, thereby increasing the 3HHx fraction in the resulting PHA. nih.gov

Another approach involves the overexpression of genes that pull intermediates from the β-oxidation cycle towards PHA synthesis. For example, overexpressing the acyl-CoA dehydrogenase gene (yafH) from Escherichia coli, along with the PHA synthase gene (phaCAc) and (R)-enoyl-CoA hydratase gene (phaJAc) from Aeromonas caviae, has been shown to significantly increase P(3HB-co-3HHx) accumulation. nih.govoup.com This is because acyl-CoA dehydrogenase catalyzes a rate-limiting step in β-oxidation, and its overexpression enhances the supply of enoyl-CoA, the substrate for PhaJ. oup.com

Genetic Modification Organism Effect on 3HHx Incorporation Reference
Deletion of fadB1Ralstonia eutrophaIncreased 3HHx composition in PHA nih.gov
Overexpression of yafH, phaCAc, and phaJAcEscherichia coliAt least four times more P(3HB-co-3HHx) accumulation nih.govoup.com
Deletion of phaB and introduction of phaJCupriavidus necatorReduced 3HB-CoA supply, redirecting monomer flux to enhance 3HHx incorporation mdpi.com

The PHA synthase (PhaC) is the key enzyme that polymerizes hydroxyacyl-CoA monomers into PHA. frontiersin.org The substrate specificity of PhaC plays a crucial role in determining the monomer composition of the final polymer. nih.gov Therefore, engineering PhaC to have a higher affinity for 3HHx-CoA is a promising strategy to increase the 3HHx content in P(3HB-co-3HHx).

Engineered PHA Synthase Modification Outcome Reference
PhaCAc from Aeromonas caviaeSite-directed mutagenesis (triple mutant)Increased 3HHx fraction in P(3HB-co-3HHx) frontiersin.org
Chimeric Class II PHA SynthasesCombinatorial geneticsImproved catalytic properties for MCL-PHA synthesis researchgate.net
PhaCNSDG from Aeromonas caviaeAsn149Ser/Asp171Gly double mutantSynthesizes P(3HB-co-3HHx) with higher 3HHx composition frontiersin.orgnih.gov

(R)-specific enoyl-CoA hydratases (PhaJ) are pivotal in supplying (R)-3-hydroxyacyl-CoA monomers for PHA synthesis from the β-oxidation pathway. taylorandfrancis.comresearchgate.net The expression and activity of these enzymes directly impact the availability of 3HHx-CoA. Overexpression of phaJ genes has been shown to enhance the production of medium-chain-length (MCL) PHAs, including P(3HB-co-3HHx). researchgate.net

Different PhaJ enzymes exhibit distinct substrate specificities. mdpi.com For instance, some PhaJ variants have a higher affinity for MCL substrates, making them more effective at producing 3HHx-CoA. mdpi.com In Escherichia coli, the native MaoC protein has been identified as an (R)-specific enoyl-CoA hydratase that can supply precursors for PHA synthesis. asm.org Overexpression of maoC in E. coli strains also expressing a PHA synthase gene allows for the accumulation of MCL-PHAs from fatty acids. asm.org The introduction of specific phaJ genes, such as phaJ4aRe from R. eutropha, which is specific for medium-chain-length enoyl-CoAs, has been instrumental in constructing artificial pathways for P(3HB-co-3HHx) biosynthesis from unrelated carbon sources like glucose. frontiersin.orgnih.gov

Cellular and Subcellular Processes in 3-Hydroxyhexanoate Accumulation

The accumulation of P(3HB-co-3HHx) occurs within the cytoplasm of bacterial cells in the form of distinct inclusions known as PHA granules. asm.orgdntb.gov.ua These granules are complex subcellular organelles, often referred to as carbonosomes, and serve as intracellular storage depots for carbon and energy. asm.org

The formation of these granules is a highly regulated process involving several key proteins. In addition to the PHA synthase (PhaC) which is localized at the granule surface, other proteins called phasins (PhaP) play a crucial role. asm.orgasm.org Phasins are small, amphiphilic proteins that coat the surface of the PHA granules. They are believed to prevent the coalescence of granules, thereby influencing their size and number within the cell. asm.org Overexpression of phasin (B1169946) genes can lead to the formation of a larger number of smaller granules, while their absence can result in the formation of one very large granule. asm.org

Reaction Mechanisms and Kinetic Studies of Methyl 3 Hydroxyhexanoate

Combustion Kinetics and Oxidation Pathways

The combustion of methyl 3-hydroxyhexanoate (B1247844) is a complex process involving numerous elementary reactions. The presence of a hydroxyl group at the β-position significantly alters its combustion chemistry compared to its non-hydroxylated counterpart, methyl hexanoate (B1226103).

The introduction of a β-hydroxy group has a profound effect on the reactivity of the ester during combustion. A comparative study of methyl hexanoate (MHx) and methyl 3-hydroxyhexanoate (M3OHHx) revealed that MHx is more reactive at temperatures below 800 K under a pressure of 10 bar and an equivalence ratio of 0.6. osti.gov This difference in reactivity is also reflected in their indicated cetane numbers (ICN), a measure of fuel autoignition quality.

CompoundIndicated Cetane Number (ICN)
Methyl Hexanoate (MHx)16.4
This compound (M3OHHx)8.1
Data sourced from a study on the effect of the β-hydroxy group on ester reactivity. osti.gov

The lower ICN of M3OHHx indicates a lower propensity for autoignition compared to MHx. osti.gov Kinetic modeling suggests that this is because the reactivity of M3OHHx is significantly controlled by the chemistry of the β-radical, which is the radical formed on the same carbon atom as the hydroxyl group. This pathway is less reactive and primarily leads to termination via a chain propagation pathway to produce methyl-3-oxohexanoate and a hydroperoxyl radical (HO₂). osti.gov In contrast, the radicals formed from MHx readily participate in low-temperature chain-branching reactions, which accelerate ignition. osti.govnrel.gov

For methyl hexanoate, oxidation in a jet-stirred reactor shows the three well-known regimes of oxidation for large hydrocarbons: a cool flame/low-temperature chemistry (LTC) regime, the NTC region, and high-temperature oxidation. researchgate.netacs.org The low-temperature reactivity is governed by the formation of hydroperoxides from sequential O₂ addition and isomerization reactions. researchgate.netnih.gov

The presence of the β-hydroxy group in this compound alters these pathways. The dominant reaction pathway for the M3OHHx β-radical is less effective at promoting the low-temperature chain-branching that is characteristic of compounds like methyl hexanoate. osti.gov This leads to differences in the types and concentrations of intermediates formed during oxidation. For instance, the formation of key intermediates that lead to autoignition is suppressed in M3OHHx compared to MHx. osti.gov

To understand the detailed reaction pathways and kinetics of this compound combustion, theoretical chemistry calculations and the development of kinetic models are essential. osti.govnih.gov For methyl hexanoate, detailed chemical kinetic reaction mechanisms have been developed and validated against experimental data from jet-stirred reactors, shock tubes, and rapid compression machines. researchgate.netacs.orgresearchgate.net These models typically involve hundreds of species and thousands of reversible reactions. acs.org

For this compound, a specific kinetic model has been developed to account for the unique reaction pathways introduced by the β-hydroxy group. osti.gov These models are often built using automated tools like the Reaction Mechanism Generator (RMG) and are refined using quantum chemical calculations, such as Density Functional Theory (DFT), to determine the bond dissociation energies and reaction rate constants. nih.gov Theoretical calculations have been instrumental in identifying that the M3OHHx reactivity is largely governed by the chemistry of the β-radical, which primarily undergoes a less reactive chain propagation to form methyl-3-oxohexanoate and HO₂. osti.gov

Hydrolysis and Depolymerization Mechanisms

This compound is a monomer unit in the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). core.ac.ukdoi.orgmit.edu The hydrolysis and depolymerization of this polymer are key to its biodegradability.

Studies on the thermal hydrolysis of PHBHHx using superheated steam have shown that the degradation behavior is complex. researchgate.net The presence of the 3-hydroxyhexanoate (HHx) units, with their longer propyl side chains, influences the polymer's properties and degradation mechanism. The HHx units introduce steric hindrance and hydrophobicity, which can suppress hydrolysis of the adjacent ester linkages. core.ac.ukresearchgate.net

However, the incorporation of HHx units also lowers the crystallinity of the polymer. core.ac.ukresearchgate.net This increase in the amorphous content can, in turn, promote degradation by allowing easier diffusion of water (or steam) into the polymer matrix. researchgate.net During soil burial biodegradation tests, it has been observed that the 3HHx moieties in the polymer chains are preferentially biodegraded, likely due to their presence in the less crystalline regions of the polymer. doi.org

The primary mechanism of ester hydrolysis is a nucleophilic acyl substitution. core.ac.uk In the depolymerization of PHAs, this can be an autocatalytic process initiated by the carboxylic acid end groups of the polymer chains. researchgate.net At higher temperatures, thermal degradation reactions, distinct from hydrolysis, become more prominent. researchgate.net Analysis of the chain-end structures of degraded PHBHHx has shown that the HHx unit generally suppresses the hydrolysis of the bond between a 3-hydroxybutyrate (B1226725) (HB) and an HHx unit. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Methyl 3 Hydroxyhexanoate Research

Chromatographic Techniques for Quantitative Analysis

Gas chromatography (GC) is a cornerstone for the quantitative analysis of methyl 3-hydroxyhexanoate (B1247844). pubcompare.aisci-hub.ru This technique is frequently employed to determine the concentration of methyl 3-hydroxyhexanoate, particularly in the context of analyzing the monomer composition of polyhydroxyalkanoates (PHAs). pubcompare.aitandfonline.com The process often involves the methanolysis of the polymer to convert the hydroxyalkanoate units into their corresponding methyl esters, which are then quantified by GC. pubcompare.aiasm.org For accurate quantification, calibration curves are generated using pure standards of this compound. pubcompare.aiasm.org

A significant challenge in the analysis of this compound is the separation of its enantiomers, which often exhibit different biological activities. Chiral gas chromatography is the principal method used to achieve this separation. researchgate.netresearchgate.net This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their resolution. researchgate.netdokumen.pub Cyclodextrin (B1172386) derivatives are among the most versatile and widely used CSPs for this purpose due to their ability to form inclusion complexes with the enantiomers. researchgate.netdokumen.pub The development of multidimensional gas chromatography has further enhanced the ability to resolve chiral compounds in complex mixtures. dokumen.pub In some cases, derivatization of the enantiomers to form diastereomers can facilitate their separation on achiral columns. researchgate.net

High-performance liquid chromatography (HPLC) with chiral stationary phases is another powerful technique for the enantiomeric separation of chiral compounds, although GC is more common for volatile compounds like this compound. researchgate.net

Table 1: Chromatographic Methods for this compound Analysis

TechniqueApplicationKey FeaturesReferences
Gas Chromatography (GC)Quantitative analysis of this compound, monomer composition analysis of PHAs.Requires methanolysis for polymer analysis; uses calibration curves with pure standards. pubcompare.aisci-hub.rutandfonline.comasm.org
Chiral Gas ChromatographySeparation of this compound enantiomers.Employs chiral stationary phases (CSPs), often based on cyclodextrin derivatives. researchgate.netresearchgate.netdokumen.pub
Multidimensional Gas ChromatographyResolution of chiral compounds in complex mixtures.Enhances separation capabilities for accurate enantiomeric excess determination. dokumen.pub
High-Performance Liquid Chromatography (HPLC)Enantiomeric separation.Uses chiral stationary phases; more common for non-volatile compounds. researchgate.net

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the structural characterization of this compound and polymers containing it. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provides detailed information about the molecular structure. researchgate.netnih.gov In the context of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), ¹H NMR is used to confirm the presence of both 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyhexanoate (3HHx) monomers and to determine the monomer composition of the copolymer. asm.orgmdpi.com Specific chemical shifts in the ¹H NMR spectrum correspond to the different protons within the this compound structure. researchgate.net

Fourier-transform infrared spectroscopy (FTIR) is another key technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound and related polymers shows characteristic absorption bands. For instance, a strong absorption band around 1720-1740 cm⁻¹ corresponds to the stretching vibration of the carbonyl group (C=O) in the ester. mdpi.commdpi.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2900-3000 cm⁻¹ region. mdpi.comresearchgate.net

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey ObservancesReference
¹H NMR Signals for methine protons (~5.2 ppm), terminal methyl group (~0.89 ppm), and methylene protons (~2.51 ppm) in PHBHHx. researchgate.net
¹³C NMR Provides a unique spectrum for identifying the carbon skeleton. nih.gov
FTIR Strong C=O stretching vibration (ester) around 1720-1740 cm⁻¹, C-H stretching vibrations at 2900-3000 cm⁻¹. mdpi.commdpi.comresearchgate.net

Mass Spectrometry in Structural Elucidation and Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. nist.gov When coupled with gas chromatography (GC-MS), it allows for the identification and quantification of monomers in complex mixtures, such as those obtained from the methanolysis of PHAs. tandfonline.comtandfonline.com The mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification. nih.govnist.gov The molecular ion peak and various fragment ions provide structural information. massbank.jp

In the field of metabolic engineering and pathway analysis, mass spectrometry plays a crucial role. It is used to analyze the composition of PHAs produced by microorganisms and to understand the metabolic pathways involved in their synthesis. nih.govnih.gov For instance, electrospray ionization mass spectrometry (ESI-MS) and its tandem version (ESI-MS/MS) have been used to analyze the sequence distribution of monomers in copolymers like P(3HB-co-3HHx). mdpi.comopenrepository.com This level of detail is essential for understanding how different carbon sources and genetic modifications affect the final polymer structure. nih.gov Liquid chromatography coupled to mass spectrometry (LC-MS) is another vital technique for metabolic pathway analysis, allowing for the identification and quantification of various metabolites involved in cellular processes. protocols.io

Table 3: Mass Spectrometry Applications in this compound Research

Mass Spectrometry TechniqueApplicationKey FindingsReferences
GC-MS Identification and quantification of monomers in PHAs.Provides mass spectra for monomer identification and allows for quantitative analysis. tandfonline.comtandfonline.com
Electron Ionization (EI)-MS Structural elucidation.Generates a specific fragmentation pattern for this compound. nist.gov
ESI-MS/MS Analysis of copolymer structure and sequence.Reveals the distribution of monomers within the polymer chain. mdpi.comopenrepository.com
LC-MS Metabolic pathway analysis.Identifies and quantifies metabolites in biological systems. protocols.io

Stereochemical Investigations of Methyl 3 Hydroxyhexanoate and Its Derivatives

Enantiomeric Purity Determination Methods

The accurate determination of the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial for evaluating the success of stereoselective syntheses and for understanding structure-activity relationships. A variety of analytical techniques are employed for this purpose, each with distinct principles and applications. ic.ac.uk

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers. ic.ac.uk This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comnih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose. nih.govhplc.eu The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is another key method for determining enantiomeric excess. nih.gov While enantiomers are indistinguishable in a standard NMR spectrum, the addition of a chiral solvating agent (CSA) can induce chemical shift differences between them by forming transient diastereomeric complexes. libretexts.org Alternatively, the analyte can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form stable diastereomers that exhibit distinct signals in both ¹H and ¹⁹F NMR spectra. mdpi.com

Optical Methods: Optical methods, such as polarimetry, measure the rotation of plane-polarized light caused by a chiral compound. However, this technique can be unreliable for accurately determining enantiomeric excess. masterorganicchemistry.com More advanced techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide more detailed information. nih.govrsc.org When combined with machine learning algorithms, CD spectroscopy can be a rapid and accurate tool for determining both enantiomeric and diastereomeric excess without the need for chromatographic separation. nih.govbohrium.com

Table 1: Comparison of Methods for Enantiomeric Purity Determination

MethodPrincipleAdvantagesCommon Applications
Chiral HPLC/GC Differential interaction with a chiral stationary phase leads to separation of enantiomers.High accuracy and sensitivity; applicable to a wide range of compounds. ic.ac.ukphenomenex.comRoutine quality control; analysis of complex mixtures.
NMR Spectroscopy with Chiral Auxiliaries Formation of diastereomeric complexes (with CSAs) or stable diastereomers (with derivatizing agents) results in distinct NMR signals for each enantiomer. libretexts.orgmdpi.comRelatively fast; provides structural information; no need for pure enantiomer standards in some cases.Reaction monitoring; structural confirmation.
Circular Dichroism (CD) Spectroscopy Measures the difference in absorption of left and right circularly polarized light by chiral molecules. rsc.orgNon-destructive; can be used for high-throughput screening. bohrium.comDetermining absolute configuration; studying conformational changes.

Stereoselective Synthesis and Derivatization

The controlled synthesis of a specific enantiomer of methyl 3-hydroxyhexanoate (B1247844) is essential for accessing materials and biologically active molecules with desired properties.

Stereoselective Synthesis: Strategies for stereoselective synthesis aim to produce a single enantiomer in high purity.

Biocatalysis: This approach utilizes enzymes or whole-cell systems to catalyze reactions with high stereoselectivity under mild conditions. researchgate.netresearchgate.net For instance, the production of polyhydroxyalkanoates (PHAs) often involves enzymes that specifically produce the (R)-enantiomer of 3-hydroxyalkanoates, including 3-hydroxyhexanoate. taylorfrancis.com

Asymmetric Catalysis: This method employs a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. nih.gov For example, asymmetric hydrogenation or conjugate addition reactions can be used to establish the chiral center with high enantioselectivity.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in an enriched state. mdpi.com This can be achieved using chiral catalysts or enzymes that exhibit a faster reaction rate with one enantiomer.

Derivatization for Analysis and Synthesis: Derivatization plays a dual role in stereochemical investigations. As mentioned previously, it is a key strategy for determining enantiomeric purity by converting enantiomers into separable diastereomers. nih.gov Reagents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol can be used to create fluorescent derivatives of chiral alcohols, enabling highly sensitive detection by HPLC. nih.gov In synthesis, derivatization can be used to activate the molecule for subsequent transformations or to protect functional groups while new stereocenters are introduced elsewhere in the molecule.

Impact of Stereochemistry on Biological and Material Properties

The absolute configuration of the chiral center in methyl 3-hydroxyhexanoate and its derivatives has a dramatic effect on their properties.

Biological Properties: A striking example of the influence of stereochemistry is found in the odor perception of the enantiomers of this compound. The two isomers interact differently with chiral olfactory receptors, leading to distinct scents.

Methyl (R)-(-)-3-hydroxyhexanoate is described as having a sweet, woody, and fruity aroma. leffingwell.com

Methyl (S)-(+)-3-hydroxyhexanoate , in contrast, has a weak, aldehyde-like odor. leffingwell.com

This difference underscores the principle that the biological activity of chiral molecules is often dictated by a specific enantiomer.

Material Properties: The stereochemistry of the 3-hydroxyhexanoate (3HHx) monomer is fundamental to the properties of polyhydroxyalkanoate (PHA) bioplastics. PHAs are naturally occurring polyesters synthesized by microorganisms, and the chiral centers in the polymer backbone exclusively have the (R)-configuration. taylorfrancis.com

Table 2: Influence of (R)-3-hydroxyhexanoate (3HHx) Content on P(3HB-co-3HHx) Copolymer Properties

3HHx Molar Fraction (%)Degree of Crystallinity (%)Tensile Strength (MPa)Elongation at Break (%)
0 (P(3HB) homopolymer)55-80~40<10
5-10DecreasedDecreasedIncreased
10-20Significantly Decreased~15-20>400
>20Low (Amorphous)LowHigh (Elastomeric)
(Data compiled from multiple sources indicating general trends) nih.govpublichealthtoxicology.com

Biological Relevance and Natural Occurrence of Methyl 3 Hydroxyhexanoate

Presence in Biological Systems and Natural Products

Methyl 3-hydroxyhexanoate (B1247844) has been identified as a volatile organic compound in several fruit species, contributing to their characteristic aroma profiles. Its presence is well-documented in fruits such as pineapple (Ananas comosus), strawberry (Fragaria × ananassa), and naranjilla (Solanum quitoense), as well as in orange and passion fruit juice nih.gov. The detection of this compound in such a diverse range of fruits suggests a potential role in fruit ripening or as a byproduct of metabolic processes within these plants.

The sensory characteristics of Methyl 3-hydroxyhexanoate are described as sweet, fruity, and reminiscent of pineapple, with woody undertones odowell.com. This has led to its use as a flavoring ingredient in the food industry.

Below is a table summarizing the natural occurrence of this compound in various biological sources.

Biological SourceCommon NameReference
Ananas comosusPineapple nih.gov
Fragaria × ananassaStrawberry nih.gov
Solanum quitoenseNaranjilla nih.gov
Citrus sinensisOrange (Juice) nih.gov
Passiflora edulisPassion Fruit (Juice) nih.gov
Feronia limoniaWood Apple nih.gov

Ecological Roles and Interactions

Detailed research specifically elucidating the ecological roles and interactions of this compound is limited. While its presence in fruits suggests a potential function in attracting seed dispersers or as a defense mechanism against certain herbivores or pathogens, direct evidence for these roles is not extensively documented in the scientific literature.

Investigations into the signaling properties of similar compounds in other biological systems offer avenues for future research. For instance, other 3-hydroxy fatty acid methyl esters have been implicated in bacterial quorum sensing, a form of cell-to-cell communication. However, specific studies confirming such a role for this compound are not currently available. Similarly, while some fatty acid esters exhibit antimicrobial or insect-pheromonal activities, the specific ecological functions of this compound in these contexts have yet to be definitively established.

Further research is required to fully understand the ecological significance of this compound, including its potential roles in plant-animal interactions, microbial communication, and other ecosystem processes.

Applications of Methyl 3 Hydroxyhexanoate in Polymer and Biofuel Research

As a Monomer for Biodegradable Polyhydroxyalkanoates (PHAs)

Methyl 3-hydroxyhexanoate (B1247844) is a key building block for a class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). PHAs are produced by various microorganisms and are of great interest as sustainable alternatives to conventional plastics derived from fossil fuels. mdpi.comkobv.de The incorporation of monomers like 3-hydroxyhexanoate into the polymer chain is a critical strategy for tailoring the physical and mechanical properties of PHAs.

Production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx)

Methyl 3-hydroxyhexanoate is instrumental in the production of the copolymer Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). nih.govdntb.gov.ua This copolymer is a member of the PHA family and is noted for its improved flexibility and toughness compared to the more brittle homopolymer, poly(3-hydroxybutyrate) (PHB). nih.govfrontiersin.org The production of PHBHHx typically involves microbial fermentation processes where microorganisms are fed specific carbon sources that they convert into the desired copolymer. mdpi.com Engineered strains of bacteria, such as Cupriavidus necator, have been developed to efficiently produce PHBHHx from various feedstocks, including sugars and even CO2. nih.gov The inclusion of the 3-hydroxyhexanoate (3HHx) monomer, derived from this compound, disrupts the crystalline structure of PHB, leading to a more ductile and processable material. kobv.demdpi.com

Control of Monomer Composition in Copolymers

The ability to control the monomer composition in PHBHHx is crucial for fine-tuning its properties for specific applications. Researchers can manipulate the mole fraction of the 3-hydroxyhexanoate (3HHx) monomer in the copolymer by adjusting fermentation conditions and the genetic makeup of the producing microorganisms. mdpi.com For instance, the co-expression of certain genes in engineered E. coli has been shown to increase the 3HHx fraction in the resulting copolymer. ewha.ac.kr The ratio of 3-hydroxybutyrate (B1226725) (3HB) to 3HHx monomers directly influences the polymer's thermal and mechanical characteristics. By carefully controlling this ratio, it is possible to produce a range of PHBHHx materials with properties tailored from rigid plastics to flexible elastomers. nih.govdntb.gov.ua One approach to achieve specific 3HHx fractions is by blending poly(3-hydroxybutyrate) (P(3HB)) with a P(3HB-co-3HHx) that has a high 3HHx content. mdpi.com

Structure-Property Relationships in PHBHHx

The incorporation of the 3-hydroxyhexanoate (3HHx) monomer has a profound impact on the structure and, consequently, the properties of PHBHHx. The longer alkyl side chain of the 3HHx unit disrupts the regular packing of the poly(3-hydroxybutyrate) (PHB) chains, leading to a decrease in crystallinity. nih.govmdpi.compublichealthtoxicology.com This reduction in crystallinity is directly correlated with a decrease in the polymer's melting temperature (Tm) and glass transition temperature (Tg). kobv.denih.gov As the mole percentage of the 3HHx unit increases, the material becomes less rigid and more flexible, with a significant increase in its elongation at break. mdpi.comkobv.de For example, an increase in the 3HHx fraction from 2 to 14 mol% can decrease the melting temperature from 165 °C to 126 °C and the crystallinity from 54% to 20%, while increasing the elongation at break from 5.7% to 703%. kobv.de This tunability makes PHBHHx a versatile material for a wide range of applications, from packaging films to medical devices. mdpi.commdpi.com

Effect of 3-Hydroxyhexanoate (3HHx) Content on PHBHHx Properties
3HHx Content (mol%)Melting Temperature (Tm)Glass Transition Temperature (Tg)Crystallinity (%)Tensile Strength (MPa)Elongation at Break (%)
5.0145 °C-1 °C4525400
10.0130 °C-4 °C3520600
15.0120 °C-8 °C2515800

Potential as a Biofuel Component

Beyond its role in polymer science, this compound is also being investigated as a potential component for biofuels. As the world seeks to transition away from fossil fuels, researchers are exploring a variety of bio-derived molecules that can be used as transportation fuels.

Evaluation as an Alternative Fuel

(R)-3-hydroxyalkanoate methyl esters, including this compound, derived from microbial polyhydroxyalkanoates (PHAs), have been proposed as a novel class of biofuels. researchgate.net These esters can be produced through the esterification of PHAs. researchgate.net The fuel properties of these unique fatty acid methyl esters are a subject of ongoing research. Studies have shown that blends of these esters can have cetane numbers and distillation characteristics that are comparable to or even better than conventional biodiesel. osti.gov However, the presence of the β-hydroxy group can influence properties like oxidation stability, which may require the addition of antioxidants for practical use. osti.gov

Combustion Properties of Methyl Esters
CompoundIndicated Cetane NumberCombustion Heat (kJ/g)
This compound (M3OHHx)8.1-
Methyl hexanoate (B1226103) (MHx)16.4-
(R)-3-hydroxybutyrate methyl ester (3HBME)-20
Medium-chain-length hydroxyalkanoate methyl esters (3HAME)-30
Ethanol-27

Emerging Research Directions and Future Outlook for Methyl 3 Hydroxyhexanoate Studies

Novel Synthetic Routes

The development of efficient and stereoselective synthetic routes is crucial for producing enantiomerically pure Methyl 3-hydroxyhexanoate (B1247844), which is essential for creating polymers with controlled properties. Current research is moving beyond traditional chemical synthesis to explore innovative chemo-enzymatic and asymmetric approaches.

Chemo-enzymatic Synthesis: A promising strategy involves the combination of chemical and enzymatic reactions to achieve high selectivity and yield. Researchers are investigating two-phase reaction systems where enzymes like PHA synthase and propionyl-CoA transferase are used in an aqueous phase to polymerize precursors supplied from an organic phase. This method allows for the synthesis of specific PHA copolymers under mild conditions and simplifies enzyme preparation through the creation of fusion proteins.

Asymmetric Synthesis: Asymmetric synthesis is key to producing specific stereoisomers of β-hydroxy acids and their esters. While direct novel routes for Methyl 3-hydroxyhexanoate are still an area of active development, research on analogous compounds provides a roadmap. Strategies focus on the asymmetric hydrogenation of β-keto esters or the stereoselective aldol (B89426) reactions, often employing chiral catalysts to control the stereochemistry of the hydroxyl group. These methods are foundational for producing optically pure monomers necessary for advanced polymer synthesis.

Future efforts in this area will likely concentrate on developing more efficient catalysts, both chemical and biological, to reduce reaction steps, improve atom economy, and lower the environmental impact of synthesis.

Advanced Bioprocess Development

The production of PHAs containing 3-hydroxyhexanoate (3HHx) units through microbial fermentation is a major focus of current research. Advanced bioprocess development aims to enhance productivity, increase the 3HHx fraction in the copolymer, and utilize sustainable feedstocks.

Metabolic Engineering: A key strategy is the metabolic engineering of microorganisms. nih.gov Scientists are modifying bacteria such as Cupriavidus necator, Aeromonas hydrophila, and recombinant Escherichia coli to optimize pathways for P(3HB-co-3HHx) production. nih.govfrontiersin.orgkaist.ac.kr This includes:

Gene Deletion and Insertion: Deleting genes for competing metabolic pathways and inserting genes that enhance the supply of the (R)-3-hydroxyhexanoyl-CoA precursor. For example, introducing the phaJ gene (enoyl-CoA hydratase) and phaC gene (PHA synthase) from other bacterial species can significantly increase the incorporation of 3HHx monomers. mdpi.com

Pathway Design: Constructing artificial pathways to produce the 3HHx-CoA monomer from simple, structurally unrelated carbon sources like glucose or fructose (B13574). frontiersin.org

Fermentation Strategies: High-cell-density cultivation is a critical component of advanced bioprocesses. By optimizing nutrient feeding strategies and controlling fermentation conditions like dissolved oxygen concentration, researchers have achieved significant increases in cell density and PHA content. kaist.ac.krnih.gov For instance, fed-batch cultivation of Aeromonas hydrophila has yielded high concentrations of P(3HB-co-3HHx). nih.gov

The table below summarizes recent advancements in the microbial production of P(3HB-co-3HHx).

MicroorganismEngineering StrategyCarbon SourceMax. 3HHx (mol%)Reference
Aeromonas hydrophila (recombinant)Deletion of phaC(ah), insertion of phaC1(ps), fadD, fadLSodium hexanoate (B1226103)94.5 nih.gov
Escherichia coli (recombinant)Introduction of artificial PHA operonDodecanoic acid10.8 kaist.ac.kr
Cupriavidus sp. Oh_1 (recombinant)Overexpression of phaC(Ra) and phaJ(Pa)Soybean oil27.2 mdpi.com
Aeromonas hydrophilaHigh-cell-density fed-batch cultureLauric acid, Oleic acid17 nih.gov

Future research will focus on using cheaper and more sustainable feedstocks, such as lignocellulosic biomass and waste oils, and further refining metabolic pathways to achieve even higher yields and precise control over copolymer composition.

Expanded Bio-Applications

The unique properties of polymers derived from this compound, particularly P(3HB-co-3HHx), make them suitable for a growing range of applications, from medicine to biofuels.

Biomedical Applications: P(3HB-co-3HHx) is highly valued in the medical field due to its biocompatibility and biodegradability. mdpi.comhep.com.cn The incorporation of the 3HHx monomer improves the flexibility and processing characteristics of the polymer compared to the more brittle poly(3-hydroxybutyrate) (PHB) homopolymer. frontiersin.org Current and emerging applications include:

Tissue Engineering: Fabricating scaffolds for tissue repair and regeneration, such as for liver, cartilage, and bone. mdpi.com The material's surface properties support cell attachment and proliferation. nih.gov

Drug Delivery: Use in creating microcapsules, microspheres, and nanoparticles for the controlled release of drugs. nih.govnih.gov The degradation rate can be tuned by altering the 3HHx content. nih.gov

Medical Implants: Developing resorbable medical devices like sutures, pins, screws, and adhesion barriers. mdpi.comhep.com.cn

Food Packaging: As a biodegradable and food-safe material, P(3HB-co-3HHx) is a promising alternative to petroleum-based plastics for food packaging applications. rsc.org Its improved flexibility makes it suitable for films and containers.

Biofuels: A novel and exciting application is the use of (R)-3-hydroxyalkanoate methyl esters as biofuels. acs.orgnih.gov this compound can be produced via the acid-catalyzed hydrolysis of microbially produced PHAs. acs.org Studies have investigated the combustion properties of these esters, comparing them to conventional biodiesel. osti.govosti.gov While combustion heats of blended fuels might be slightly lower than pure diesel, their renewable origin makes them an attractive area for future fuel development. acs.orgnih.gov

Application AreaSpecific UseKey Advantage
Biomedical Tissue engineering scaffolds, drug delivery vehicles, resorbable implantsBiocompatibility, biodegradability, tunable mechanical properties
Food Industry Biodegradable packaging films and containersSustainability, improved flexibility over PHB
Energy Component of novel biofuelsRenewable source, potential to supplement conventional fuels

Computational and Theoretical Modeling Advancements

As the complexity of materials derived from this compound increases, computational and theoretical modeling has become an indispensable tool for accelerating research and development. These models help predict material properties and guide experimental work.

Molecular Dynamics (MD) Simulations: MD simulations are being used to understand the structure-property relationships of PHAs at the atomic level. mdpi.com By simulating the interactions between polymer chains, researchers can predict mechanical properties like flexibility and strength, helping to tailor polymer compositions for specific applications without costly and time-consuming trial-and-error experiments. mdpi.com

Machine Learning (ML): Machine learning is rapidly emerging as a powerful tool in polymer science. mdpi.comiastate.edu By training algorithms on existing experimental data, ML models can predict the properties of new polymers with high accuracy. nih.govmdpi.com For instance, researchers have successfully used machine learning to predict the glass transition temperature (Tg) of PHA copolymers based on their monomer composition. nih.gov This data-driven approach allows for the rapid screening of vast numbers of potential polymer structures to identify candidates with desired characteristics.

The future of this field lies in integrating multiscale modeling approaches, from quantum mechanics to continuum models, with machine learning to create a comprehensive framework for the rational design of novel PHA-based materials. This will enable the in-silico design of polymers with precisely tailored thermal, mechanical, and degradation properties for advanced applications.

Q & A

Q. What are the recommended handling and storage protocols for methyl 3-hydroxyhexanoate to ensure stability in laboratory settings?

this compound should be stored at -20°C under desiccating conditions to prevent degradation. Solutions prepared in ethanol should ideally be used immediately, but aliquots can be stored in sealed vials at -20°C for up to one month. Prior to use, allow the compound to equilibrate to room temperature for at least one hour to avoid condensation-related inconsistencies . Compatibility testing for gloves and protective equipment is critical, as no specific glove material is universally recommended; consult manufacturer guidelines for breakthrough times .

Q. What key physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Molecular formula : C₇H₁₄O₃; Molecular weight : 146.18 g/mol .
  • Solubility : Soluble in ethanol, with no reported solubility in aqueous buffers without cosolvents .
  • Purity : Commercial grades typically exceed 98%, necessitating validation via chromatography (e.g., GC-MS) for sensitive applications .
  • Thermal stability : Decomposes above 137°C; avoid prolonged exposure to heat during synthesis or analysis .

Q. What safety protocols should be followed when working with this compound?

  • Respiratory protection : Use NIOSH/MSHA-certified respirators in poorly ventilated areas.
  • Eye protection : Tightly sealed goggles compliant with OSHA standards.
  • Skin protection : Ethanol-resistant gloves (e.g., nitrile) and lab coats to prevent irritation (Xi hazard classification) .
  • Waste disposal : Contaminated materials must be decontaminated before disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • GC-MS : Use trimethylsilyl (TMS) derivatization to enhance volatility. Monitor fragments at m/z 146 (molecular ion) and 88 (base peak for hydroxy ester cleavage) .
  • NMR : ¹H NMR signals at δ 1.3–1.5 ppm (CH₂ groups), δ 4.1 ppm (methoxy group), and δ 4.8 ppm (hydroxy proton, exchangeable with D₂O). ¹³C NMR confirms ester carbonyl at ~170 ppm .
  • UHPLC-ESI-Q-TOF-MSE : For trace quantification, use a linear range of 0.0028–10.2 µg·g⁻¹ with LOD/LOQ of 0.00085/0.0028 µg·g⁻¹ .

Q. What is the role of this compound in the synthesis of biopolymers like polyhydroxyalkanoates (PHAs)?

this compound is a minor monomer (0.3 mol%) in microbial PHA biosynthesis. Its incorporation modifies polymer flexibility and crystallinity. To enhance its fraction, optimize bacterial fermentation conditions (e.g., Pseudomonas spp.) with carbon/nitrogen ratio adjustments and precursor feeding . GC-MS analysis of TMS derivatives is recommended for quantifying monomer ratios in PHAs .

Q. How can researchers address discrepancies in reported purity or stability data for this compound?

  • Batch variability : Validate purity via independent methods (e.g., HPLC with UV detection at 210 nm).
  • Degradation studies : Accelerated stability testing (40°C/75% RH) over 30 days can identify decomposition products like 3-hydroxyhexanoic acid .
  • Interlaboratory comparisons : Harmonize protocols using certified reference materials (CRMs) where available .

Q. What strategies improve the synthetic yield of this compound in esterification reactions?

  • Catalyst optimization : Use lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification under mild conditions (30–40°C, solvent-free) .
  • Reaction monitoring : Track conversion via FT-IR (disappearance of carboxylic acid O-H stretch at 2500–3000 cm⁻¹) .
  • Byproduct mitigation : Azeotropic removal of water using molecular sieves or toluene enhances equilibrium shift toward ester formation .

Methodological Notes

  • Data validation : Cross-reference structural assignments with computational tools (e.g., NIST Chemistry WebBook) .
  • Biopolymer applications : Prioritize marine bacterial strains for PHA production due to higher 3-hydroxyhexanoate incorporation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.